2-Fluoro-4-(methylsulfonyl)pyridine
Description
2-Fluoro-4-(methylsulfonyl)pyridine is a pyridine derivative characterized by a fluorine atom at the 2-position and a methylsulfonyl (-SO₂CH₃) group at the 4-position of the pyridine ring. This compound has garnered attention in medicinal chemistry due to its role as a key intermediate in the synthesis of bioactive molecules. For instance, it is incorporated into J2H-1702, a potent 11β-hydroxysteroid dehydrogenase 1 (11βHSD1) inhibitor developed for treating diabetes and metabolic disorders . The methylsulfonyl group enhances electron-withdrawing properties, influencing reactivity and molecular interactions, while the fluorine atom contributes to metabolic stability and binding affinity.
Properties
IUPAC Name |
2-fluoro-4-methylsulfonylpyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FNO2S/c1-11(9,10)5-2-3-8-6(7)4-5/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWRUFPDJXXOKAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=NC=C1)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the diazotization of substituted 2-aminopyridines followed by fluorination using reagents such as Selectfluor® . Another approach involves the use of fluorinated intermediates and subsequent functionalization to introduce the methylsulfonyl group .
Industrial Production Methods
Industrial production of 2-Fluoro-4-(methylsulfonyl)pyridine may involve scalable synthetic routes that ensure high yields and purity. The use of efficient fluorinating agents and optimized reaction conditions is crucial for large-scale production. Additionally, the recovery and recycling of reagents can enhance the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4-(methylsulfonyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The methylsulfonyl group can undergo oxidation or reduction, leading to different functional groups.
Coupling Reactions: The compound can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Fluorination: Selectfluor® is commonly used for introducing the fluorine atom.
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids can be used to modify the methylsulfonyl group.
Coupling: Palladium catalysts and boronic acids are used in Suzuki–Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various fluorinated derivatives, while coupling reactions can produce complex aromatic compounds .
Scientific Research Applications
Synthetic Applications
2-Fluoro-4-(methylsulfonyl)pyridine serves as a critical intermediate in the synthesis of various complex organic compounds. Its reactivity allows it to participate in several types of chemical reactions:
- Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles, facilitating the formation of diverse derivatives.
- Coupling Reactions: It is employed in cross-coupling reactions such as Suzuki-Miyaura coupling, which is essential for forming biaryl compounds.
Table 1: Summary of Chemical Reactions Involving this compound
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Nucleophilic Substitution | Replacement of fluorine with nucleophiles | Sodium hydride, Potassium tert-butoxide |
| Oxidation | Conversion of methylsulfonyl group | Potassium permanganate, Chromium trioxide |
| Cross-Coupling | Formation of carbon-carbon bonds | Palladium catalysts |
Biological Applications
Research has identified potential therapeutic applications of this compound derivatives, particularly in the development of pharmacologically active compounds.
Case Study: TRPV1 Antagonists
A study explored the structure-activity relationships (SAR) of compounds derived from this compound as antagonists for the transient receptor potential vanilloid 1 (TRPV1), which is involved in pain sensation.
Findings:
- Compounds exhibited high binding affinity and potent antagonistic activity against TRPV1.
- One derivative demonstrated an IC50 value of 6.3 nM, indicating significant analgesic potential in neuropathic pain models .
Pharmaceutical Applications
Due to its unique chemical characteristics, this compound is being investigated for use as an intermediate in pharmaceutical synthesis.
Pharmaceutical Development
The compound has been evaluated for its role in synthesizing drugs targeting various conditions:
- Pain Management: Derivatives have shown promise as effective pain relievers with minimal side effects.
- Anticancer Agents: Some studies suggest potential applications in developing anticancer therapies due to their ability to modify biological pathways.
Industrial Applications
In the agrochemical sector, this compound is utilized in the synthesis of herbicides and insecticides, contributing to crop protection strategies.
Table 2: Industrial Uses of this compound
| Application Type | Description |
|---|---|
| Agrochemicals | Synthesis of herbicides and insecticides |
| Material Science | Potential use in developing new materials |
Mechanism of Action
The mechanism of action of 2-Fluoro-4-(methylsulfonyl)pyridine involves its interaction with molecular targets through its fluorine and methylsulfonyl groups. These interactions can affect various biochemical pathways and processes. For example, the fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, while the methylsulfonyl group can influence its solubility and stability .
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Effects : The methylsulfonyl group in this compound provides stronger electron withdrawal compared to methylthio (-SMe) or amine (-NH₂) groups, enhancing electrophilic reactivity .
- Bioactivity : Fluorine and methylsulfonyl substituents synergistically improve binding to enzymes like 11βHSD1, whereas nitro groups (e.g., ZD-9) target HPPD enzymes .
Insights :
- The methylsulfonyl group in this compound enhances enzyme inhibition potency, as seen in J2H-1702’s low nanomolar IC₅₀ .
- Methylthio and amine substituents improve kinase selectivity but with reduced potency compared to methylsulfonyl derivatives .
Physicochemical Properties
Table 3: Physicochemical Data
Notes:
Biological Activity
2-Fluoro-4-(methylsulfonyl)pyridine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its synthesis, biological evaluations, and potential therapeutic applications, drawing from various studies and research findings.
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves the introduction of a fluorine atom at the 2-position and a methylsulfonyl group at the 4-position of the pyridine ring. This structural modification is crucial for enhancing the compound's biological activity. The compound has been evaluated for its interaction with various biological targets, including enzymes and receptors.
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties. A study reported that derivatives of this compound showed potent antibacterial activity against strains such as MRSA, E. coli, K. pneumoniae, and P. aeruginosa. The minimum inhibitory concentration (MIC) values for these compounds ranged widely, indicating varying levels of efficacy against different bacterial strains .
Table 1: Antibacterial Activity of this compound Derivatives
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| 7g | MRSA | 0.25 |
| 7a | E. coli | 0.5 |
| 7i | K. pneumoniae | 0.75 |
| 7h | P. aeruginosa | 1.0 |
COX Inhibition and Anti-inflammatory Activity
The compound has also been evaluated for its cyclooxygenase (COX) inhibitory activity, particularly COX-2, which is implicated in inflammatory processes. Compounds derived from this compound exhibited IC50 values ranging from 0.10 to 0.31 µM, demonstrating high selectivity towards COX-2 over COX-1, making them potential candidates for anti-inflammatory therapies .
Table 2: COX Inhibitory Activity of Compounds Derived from this compound
| Compound | COX-2 IC50 (µM) | Selectivity Index |
|---|---|---|
| 7g | 0.10 | 132 |
| 7a | 0.15 | 100 |
| 7i | 0.25 | 80 |
Case Study: Antimicrobial Efficacy
In a study assessing the antimicrobial efficacy of various pyridine derivatives, it was found that the introduction of the methylsulfonyl group significantly enhanced the antibacterial properties against Gram-positive bacteria, particularly Staphylococcus aureus and Enterococcus faecalis. The mechanism was attributed to inhibition of protein synthesis pathways followed by disruption of nucleic acid synthesis .
Case Study: Anti-inflammatory Potential
Another investigation focused on the anti-inflammatory effects of a related compound, which demonstrated a marked reduction in inflammatory markers in vitro and in vivo models. The results indicated that the compound could effectively reduce edema and pain associated with inflammatory responses, suggesting potential therapeutic applications in treating conditions like arthritis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
